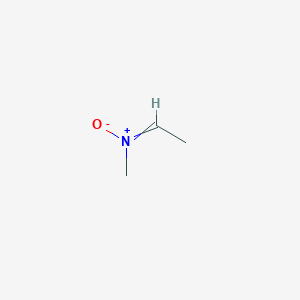

N-Methylethanimine N-oxide

Description

Structure

3D Structure

Properties

CAS No. |

107402-94-8 |

|---|---|

Molecular Formula |

C3H7NO |

Molecular Weight |

73.09 g/mol |

IUPAC Name |

N-methylethanimine oxide |

InChI |

InChI=1S/C3H7NO/c1-3-4(2)5/h3H,1-2H3 |

InChI Key |

NJRRLMCNXQQNLK-UHFFFAOYSA-N |

Canonical SMILES |

CC=[N+](C)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Methylethanimine N Oxide

Direct Oxidation Routes to Imine N-Oxides

The synthesis of nitrones, including N-Methylethanimine N-oxide, can be achieved through the direct oxidation of the corresponding imine, in this case, N-methylethanimine. This approach focuses on the introduction of an oxygen atom to the nitrogen of the C=N double bond. The effectiveness and selectivity of this transformation are highly dependent on the choice of oxidizing agent and reaction conditions.

Oxidation of Corresponding Imines

The oxidation of imines presents a direct route to nitrones. However, this method has historically been challenged by issues of regioselectivity, especially with unsymmetrical substrates, and the potential for side reactions. acs.org The oxidation can yield several products, including the desired nitrone, oxaziridines, or amides. mdpi.com The balance between forming a nitrone versus an oxaziridine (B8769555) can be delicate and is strongly influenced by the imine's substituents. ic.ac.uk For the synthesis of this compound, this pathway involves the oxidation of N-methylethanimine.

Exploration of Peracid-Mediated and Hydrogen Peroxide-Based Oxidations

Peracid-Mediated Oxidations Peroxyacids, such as m-chloroperoxybenzoic acid (mCPBA), are common reagents for the oxidation of imines. nih.govacademie-sciences.fr However, their use can lead to a mixture of products, with the oxaziridine often being the major component. nih.gov The highly strained three-membered oxaziridine ring can sometimes rearrange to the more stable nitrone, but this often results in complex product mixtures requiring difficult purification. nih.gov Computational models suggest that the reaction mechanism and the resulting product distribution are sensitive and complex. ic.ac.uk

Hydrogen Peroxide-Based Oxidations A significant advancement in the selective oxidation of imines to nitrones involves the use of hydrogen peroxide as the terminal oxidant, often activated by a catalyst. acs.org A particularly effective system employs urea-hydrogen peroxide (UHP) in conjunction with a catalytic amount of methyltrioxorhenium (MTO). acs.orgorganic-chemistry.orgnih.gov This method has been described as a breakthrough, providing a general, high-yielding, and chemoselective procedure for converting imines to nitrones. acs.org

The reaction is typically performed in methanol (B129727) at room temperature and is noted for its mild conditions and user-friendly nature. acs.orgnih.gov The choice of solvent is critical; methanol favors the formation of nitrones, while other solvents like the ionic liquid [bmim]BF4 can completely switch the reactivity to produce amides instead. mdpi.com This MTO/UHP system successfully avoids the formation of oxaziridine byproducts. organic-chemistry.org The table below summarizes the findings for the MTO-catalyzed oxidation of various aldimines to their corresponding nitrones, demonstrating the general applicability of the method.

| Entry | Imine Substrate (R-CH=N-R') | Oxidant System | Solvent | Yield (%) | Citation |

| 1 | C-Phenyl, N-Methyl | MTO (2 mol%), UHP | Methanol | 98 | acs.org |

| 2 | C-Phenyl, N-Propyl | MTO (2 mol%), UHP | Methanol | 98 | acs.org |

| 3 | C-Cyclohexyl, N-Methyl | MTO (2 mol%), UHP | Methanol | 95 | acs.org |

| 4 | C-Propyl, N-Benzyl | MTO (2 mol%), UHP | Methanol | 96 | acs.org |

Condensation Reactions for Nitrone Synthesis

The most common and milder method for synthesizing nitrones involves the condensation reaction between a carbonyl compound and an N-monosubstituted hydroxylamine. ias.ac.in For the specific synthesis of this compound, this involves the reaction of acetaldehyde (B116499) with N-methylhydroxylamine.

Catalytic Approaches in Condensation Reactions for Nitrone Formation

To improve the efficiency and environmental profile of condensation reactions, various catalytic and alternative media approaches have been developed.

One notable approach uses glycerol (B35011) as both a solvent and a promoting medium. ias.ac.in This method allows for the catalyst-free condensation of aldehydes with N-substituted hydroxylamines in good to excellent yields. Glycerol is believed to act as an electrophilic activator for the aldehyde via hydrogen bonding and its hygroscopic nature helps to absorb the water generated during the reaction, thus preventing hydrolysis of the nitrone product. ias.ac.in

Another innovative technique involves using a self-assembled tetrahedral capsule as a nanoreactor in water. mdpi.com The hydrophobic cavity of the capsule facilitates the condensation reaction, leading to reduced reaction times and yields comparable to or higher than traditional methods. A key advantage is the easy separation of the nitrone product by simple extraction with an organic solvent, avoiding the need for chromatographic purification. mdpi.com

The following table compares the synthesis of a representative nitrone (N-methyl-1-phenylmethanimine oxide) using a classical method versus the nanoreactor approach.

| Method | Carbonyl Compound | Reagents | Solvent | Time (h) | Yield (%) | Citation |

| Classical | Benzaldehyde | N-methylhydroxylamine HCl, NaHCO₃, Na₂SO₄ | Dichloromethane (B109758) | 1 | 80 | mdpi.com |

| Nanoreactor | Benzaldehyde | N-methylhydroxylamine HCl, NaHCO₃, Capsule 1 | Water | 0.5 | 98 | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and other nitrones is increasingly being viewed through the lens of green chemistry, which seeks to design chemical processes that are more environmentally benign.

Several of the aforementioned synthetic methods align with these principles:

Catalytic Oxidation with MTO/UHP : This system is considered environmentally friendly due to its high atom economy and the production of water as the sole byproduct. organic-chemistry.org The use of a catalyst in small amounts (2 mol%) also reduces waste compared to stoichiometric reagents. acs.org

Glycerol-Mediated Condensation : The use of glycerol, a renewable and biodegradable solvent, eliminates the need for volatile organic compounds (VOCs). ias.ac.in Its role as a promoting medium also avoids the use of a separate catalyst. ias.ac.in

Synthesis in Water : Performing reactions in water is a cornerstone of green chemistry. The nanoreactor-assisted synthesis of nitrones in water is a prime example of an eco-friendly approach that also simplifies product separation. mdpi.com

Electrosynthesis : The electrochemical synthesis of nitrones from nitroarenes and aldehydes represents a green alternative that avoids metal catalysts and uses environmentally friendly solvents and sustainable carbon electrodes. rsc.org

These approaches demonstrate a clear trend towards developing more sustainable and efficient protocols for the synthesis of nitrones like this compound.

Water-Assisted Synthetic Protocols

The synthesis of nitrones, including this compound, is fundamentally a dehydration reaction. researchgate.net Consequently, conducting this reaction in an aqueous medium is counterintuitive, as the presence of water typically inhibits the formation of the nitrone product. researchgate.netmdpi.com Traditional synthetic routes for nitrones have historically relied on dry organic solvents to circumvent this issue. mdpi.com

However, recent advancements in synthetic methodology have explored the use of water as a solvent, driven by the principles of green chemistry. researchgate.netnih.gov These water-assisted protocols often necessitate the use of specialized systems, such as surfactants or nanoreactors, to facilitate the dehydration process in an aqueous environment. researchgate.net The primary challenge in water-assisted synthesis is overcoming the unfavorable equilibrium of the dehydration reaction. Without a catalytic system to sequester the reactants from the bulk water, only trace amounts of the desired nitrone are typically formed. researchgate.netmdpi.com

Application of Supramolecular Nanoreactors in Nitrone Synthesis

A groundbreaking approach to water-assisted nitrone synthesis involves the use of supramolecular nanoreactors. mdpi.comnih.gov These are self-assembled molecular structures, such as tetrahedral capsules or cucurbit[n]urils, that possess a hydrophobic internal cavity. mdpi.comrsc.orgmdpi.com This cavity functions as a microenvironment that is distinct from the surrounding bulk aqueous solution. mdpi.com

In the context of this compound synthesis, the hydrophobic cavity of a nanoreactor, like a tetrahedral capsule, can encapsulate the reactant molecules (acetaldehyde and N-methylhydroxylamine). mdpi.com This encapsulation effectively shields the reactants from the aqueous solvent, creating an environment conducive to the dehydration reaction required for nitrone formation. researchgate.netmdpi.com This method not only allows the reaction to proceed efficiently in water but also offers significant advantages, including reduced reaction times and simplified product separation. mdpi.comnih.gov The use of these nanoreactors represents an eco-friendly alternative to conventional methods. mdpi.comnih.gov

A study successfully synthesized the (Z)-isomer of this compound using a tetrahedral capsule as a nanoreactor in water. mdpi.com This demonstrates the practical application of this advanced methodology for preparing specific nitrones.

Optimization of Reaction Conditions and Yield for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In a classical synthetic approach, the reaction is typically performed by reacting acetaldehyde with N-methylhydroxylamine hydrochloride in an organic solvent like dichloromethane. mdpi.com Key parameters to optimize include the stoichiometry of reactants and the choice of base. Sodium bicarbonate (NaHCO₃) is commonly used to neutralize the hydrochloride salt, and a drying agent like sodium sulfate (B86663) (Na₂SO₄) is added to remove the water formed during the reaction. mdpi.com

For syntheses utilizing supramolecular nanoreactors in water, optimization involves several factors. A model reaction for the synthesis of a similar nitrone, N-methyl-1-phenylmethanimine oxide, provides insights into these parameters. mdpi.com The study found that the reaction yielded only trace amounts of the product in water without the nanoreactor. mdpi.com The presence of the capsule was essential for the reaction to proceed. The equivalents of the reactants and the concentration of the capsule itself are critical variables that need to be fine-tuned to achieve optimal yields. mdpi.com

Below is a table summarizing the classical synthesis of the (Z)-isomer of this compound.

| Reactant 1 | Reactant 2 | Base | Drying Agent | Solvent | Purification Method |

| Acetaldehyde | N-methylhydroxylamine hydrochloride | NaHCO₃ | Na₂SO₄ | Dichloromethane | Silica (B1680970) gel column chromatography |

The following table outlines the optimized conditions found for a model nitrone synthesis using a tetrahedral capsule nanoreactor, which informed the synthesis of this compound. mdpi.com

| Entry | Aldehyde (eq.) | N-methylhydroxylamine HCl (eq.) | Nanoreactor (eq.) | Solvent | Yield (%) |

| 1 | 5 | 1 | 0 | Water | Traces |

| 2 | 5 | 1 | 0.02 | Water | 85 |

| 3 | 1 | 5 | 0.02 | Water | 80 |

| 4 | 1 | 1 | 0.02 | Water | 60 |

| 5 | 5 | 1 | 0.01 | Water | 70 |

This data is based on the model reaction for the synthesis of N-methyl-1-phenylmethanimine oxide and is representative of the optimization process for related nitrones. mdpi.com

Purification and Isolation Techniques for this compound

The method of purification and isolation for this compound is intrinsically linked to the synthetic protocol employed.

Following a traditional synthesis in an organic solvent like dichloromethane, the crude product is typically purified using silica gel column chromatography. mdpi.com The eluent system, often a mixture of dichloromethane and methanol (e.g., 9:1 ratio), is chosen to effectively separate the nitrone from unreacted starting materials and byproducts. mdpi.com This is a standard and effective, albeit time-consuming and solvent-intensive, method for obtaining pure nitrones.

In contrast, the use of a supramolecular nanoreactor in water offers a significantly simpler and more environmentally friendly purification process. mdpi.com Because the nitrone product is sequestered within the hydrophobic cavity of the nanoreactor, it can be easily separated from the aqueous reaction mixture by extraction with a "green" organic solvent. mdpi.com This process avoids the need for column chromatography, reducing both time and solvent waste. The resulting product, characterized as a light brown oil, can be analyzed using techniques like NMR spectroscopy to confirm its structure and purity. mdpi.com The reported spectral data for the (Z)-isomer of this compound are: ¹H NMR (500 MHz, D₂O): δ = 7.36 (q, J = 5.5 Hz, 1H), 3.71 (s, 3H), 2.04 (d, J = 5.8 Hz, 3H); ¹³C NMR (126 MHz, D₂O): δ = 145.56, 50.82, 12.55. mdpi.com

Advanced Spectroscopic and Structural Characterization of N Methylethanimine N Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of N-Methylethanimine N-oxide. The unique electronic environment of the nitrone functional group significantly influences the chemical shifts of nearby protons and carbons, providing a wealth of structural information.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three non-equivalent sets of protons: the N-methyl group (CH₃-N), the imine methylene (B1212753) group (CH₂=N), and the terminal methyl group of the ethylidene moiety (CH₃-C).

The protons of the N-methyl group are expected to appear as a singlet, given the absence of adjacent protons for spin-spin coupling. Due to the electron-withdrawing nature of the N-oxide group, this signal would likely be found in the downfield region, typically around 3.5 - 4.0 ppm. The methylene protons of the ethylidene group are anticipated to resonate as a quartet, coupled to the three protons of the adjacent methyl group. Their position directly on the imine double bond would shift them significantly downfield. The terminal methyl protons are expected to appear as a triplet, coupled to the two methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-CH₃ | 3.5 - 4.0 | Singlet | N/A |

| =CH₂ | 6.5 - 7.0 | Quartet | 7-8 |

| -CH₃ | 1.8 - 2.2 | Triplet | 7-8 |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Three distinct carbon signals are expected for this compound. The imine carbon (=C) is the most deshielded due to its sp² hybridization and direct attachment to the positively charged nitrogen, with a predicted chemical shift in the range of 130-140 ppm. The N-methyl carbon (N-CH₃) would appear further downfield than a typical amine methyl group, likely in the 45-55 ppm region. The terminal methyl carbon of the ethylidene group would be the most upfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| =C | 130 - 140 |

| N-CH₃ | 45 - 55 |

| -CH₃ | 12 - 18 |

Two-Dimensional NMR Techniques for Structural Assignment

To unequivocally assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would show direct one-bond correlations between the protons and the carbons they are attached to, confirming the assignments made in the ¹H and ¹³C NMR spectra. An HMBC experiment would reveal longer-range (2-3 bond) correlations. For instance, correlations would be expected between the N-methyl protons and the imine carbon, providing definitive evidence for the connectivity within the molecule.

Deuterium (B1214612) Exchange and Solvent Effects in NMR Spectroscopy

The use of deuterated solvents is standard in NMR to avoid large solvent signals. nist.gov In the case of this compound, which lacks labile protons, deuterium exchange experiments with D₂O would not result in the disappearance of any signals. nist.gov However, the choice of solvent can influence the chemical shifts due to varying solvent polarity and the potential for hydrogen bonding with the N-oxide oxygen. docbrown.info Hydrogen bond-donating solvents can interact with the oxygen atom of the N-oxide, which can affect the electron density around the nitrogen and, consequently, the chemical shifts of nearby nuclei. docbrown.info

Infrared (IR) Spectroscopy and Vibrational Analysis of the N-O Bond

Infrared spectroscopy is a powerful technique for identifying functional groups. In this compound, the most characteristic vibration is that of the N-O bond. The stretching frequency of the N-O bond in nitrones is typically strong and appears in the region of 1200-1300 cm⁻¹. This is at a lower frequency compared to the N=O stretch in nitro compounds, which reflects the dative single bond character of the N-O bond in the N-oxide. Other expected vibrations include C-H stretching from the methyl and methylene groups around 2800-3000 cm⁻¹, and the C=N stretching vibration, which is expected in the 1600-1650 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C=N Stretch | 1600 - 1650 | Medium |

| N-O Stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₃H₇NO), the calculated molecular weight is 73.09 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 73.

A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom. nih.gov Therefore, a significant peak at m/z 57, corresponding to the [M-16]⁺ ion, would be expected. Other plausible fragmentations could involve the loss of a methyl radical to give a peak at m/z 58, or cleavage of the ethyl group.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 73 | [C₃H₇NO]⁺ (Molecular Ion) |

| 58 | [C₂H₄NO]⁺ |

| 57 | [C₃H₇N]⁺ |

| 42 | [C₂H₄N]⁺ |

High-Resolution X-ray Crystallography of this compound Derivatives

For a derivative of this compound, the process would involve growing a single crystal of high quality. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected on a detector. The pattern of spots, their intensities, and their positions are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

While the crystal structure of this compound itself is not publicly documented, the analysis of a related simple nitrone, such as N-tert-butyl-α-phenylnitrone (PBN), can provide insights into the expected structural features. A crystallographic study of a nitrone derivative would reveal the geometry of the C=N-O functional group, including the C=N and N-O bond lengths and the C=N-O bond angle. Furthermore, it would elucidate the planarity of the nitrone moiety and the conformation of the alkyl substituents.

Illustrative Crystallographic Data for a Nitrone Derivative

The following table presents hypothetical, yet representative, crystallographic data that one might expect from a high-resolution X-ray diffraction study of a simple aliphatic nitrone.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 823 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.15 g/cm³ |

| Key Bond Lengths | C=N: ~1.30 Å, N-O: ~1.28 Å |

| Key Bond Angles | C=N-O: ~125° |

Other Advanced Spectroscopic Methods (e.g., UV-Vis, Raman Spectroscopy)

Beyond X-ray crystallography, other advanced spectroscopic techniques are vital for a comprehensive understanding of the electronic and vibrational properties of this compound.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Nitrones typically exhibit characteristic absorption bands in the UV region. For a simple aliphatic nitrone like this compound, an absorption maximum would be expected due to the π → π* transition of the C=N bond and the n → π* transition involving the non-bonding electrons of the oxygen atom.

Studies on N-tert-butyl-α-phenylnitrone (PBN) have shown a characteristic UV absorption maximum around 294-295 nm. caymanchem.comnih.gov This absorption is attributed to the electronic transitions within the nitrone functional group. The exact position and intensity of the absorption peak for this compound would be influenced by the solvent polarity.

Illustrative UV-Vis Spectroscopic Data for a Simple Nitrone

| Parameter | Value |

| Solvent | Ethanol |

| Absorption Maximum (λmax) | ~295 nm |

| Molar Absorptivity (ε) | >10,000 L·mol⁻¹·cm⁻¹ |

| Electronic Transition | π → π* |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and is complementary to infrared (IR) spectroscopy. It is particularly useful for studying the vibrations of non-polar bonds and symmetric stretching modes.

For this compound, the Raman spectrum would be expected to show characteristic peaks corresponding to the stretching and bending vibrations of the C=N-O group, as well as the vibrations of the methyl and ethyl substituents. The C=N stretching vibration in nitrones typically appears in the region of 1550-1650 cm⁻¹, while the N-O stretching vibration is found in the 1170-1270 cm⁻¹ range.

Illustrative Raman Spectroscopic Data for a Simple Nitrone

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~2980 | C-H asymmetric stretching (CH₃, CH₂) |

| ~2940 | C-H symmetric stretching (CH₃, CH₂) |

| ~1600 | C=N stretching |

| ~1460 | C-H bending (CH₃, CH₂) |

| ~1250 | N-O stretching |

| ~900 | C-C stretching |

| ~550 | C=N-O bending |

Reactivity and Reaction Mechanisms of N Methylethanimine N Oxide

1,3-Dipolar Cycloaddition Reactions

The most prominent reaction of nitrones, including N-methylethanimine N-oxide, is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org This reaction involves the interaction of the four π-electrons of the nitrone with the two π-electrons of a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring, specifically an isoxazolidine (B1194047). mdpi.comniscpr.res.in These reactions are highly valuable in organic synthesis as they can create up to three new contiguous stereogenic centers in a single step. mdpi.com

Regioselectivity and Stereoselectivity in Cycloadditions with Diverse Dipolarophiles

The reaction of nitrones with unsymmetrical alkenes can lead to two different constitutional isomers (regioisomers). Theoretical studies, often employing Density Functional Theory (DFT), are used to rationalize and predict the selectivities observed. niscpr.res.inrsc.org The regioselectivity is often governed by both steric and electronic factors, including the analysis of frontier molecular orbitals (FMO) of the nitrone and the dipolarophile. researchgate.net Generally, the reaction's regioselectivity can be controlled, and in many cases, complete regioselectivity is achieved. rsc.org For instance, cycloadditions with certain substituted alkenes are known to be completely regioselective. rsc.org

Stereoselectivity is also a critical aspect of these cycloadditions. The reactions are typically stereoconservative, meaning the stereochemistry of the dipolarophile is retained in the product. organic-chemistry.org When reacting with substituted alkenes, high stereoselectivity is often observed, leading to the preferential formation of one diastereomer. rsc.org For example, a study on intramolecular nitrone-alkene cycloadditions demonstrated that the formation of a single diastereomer was achieved in all examined cases. nih.gov

Reactivity with Alkenes, Alkynes, and Heteroatom-Containing Dipolarophiles

This compound and related nitrones react with a wide array of dipolarophiles.

Alkenes: The reaction with alkenes is a cornerstone of isoxazolidine synthesis. mdpi.com The reactivity is influenced by the electronic nature of the alkene. Nitrones can react with both electron-rich and electron-poor alkenes. academie-sciences.fr In many cases, nitrones act as nucleophiles reacting with electrophilic alkenes. researchgate.netscielo.org.mx The reaction rate can be influenced by the polarity of the alkene. publish.csiro.au

Alkynes: Cycloaddition with alkynes yields isoxazolines, the unsaturated analogues of isoxazolidines. organic-chemistry.orgmdpi.com Similar to reactions with alkenes, these cycloadditions are valuable for creating five-membered heterocycles. niscpr.res.in

Heteroatom-Containing Dipolarophiles: Nitrones also undergo cycloaddition with dipolarophiles containing heteroatoms, such as carbonyls and nitriles, expanding the scope of accessible heterocyclic structures. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Cycloaddition Pathways

The mechanism of 1,3-dipolar cycloadditions of nitrones is generally considered to be a concerted, pericyclic process. organic-chemistry.org However, depending on the substituents and reaction conditions, the mechanism can range from synchronous to highly asynchronous, and in some cases, may even proceed through a stepwise, zwitterionic intermediate. publish.csiro.aumdpi.com

DFT calculations are a powerful tool for investigating the energetics of these reaction pathways. lp.edu.uamdpi.com By calculating the activation energies (ΔEa) and Gibbs free energies of activation (ΔGa) for different possible pathways (e.g., endo vs. exo approaches), the most favorable route can be determined. lp.edu.uaresearchgate.net For example, a DFT study on the reaction of a nitrone with an alkyne found the reaction to be exothermic, with activation free energies ranging from 23.4 to 26.7 kcal/mol, indicating the reactions are under kinetic control. researchgate.net Thermodynamic analysis often reveals that the formation of the cycloadducts is exothermic and exergonic, favoring product formation. researchgate.netmdpi.com

Influence of Substituents on Cycloaddition Outcomes

Substituents on both the nitrone and the dipolarophile have a profound impact on the reactivity, regioselectivity, and stereoselectivity of the cycloaddition. nih.govrsc.org

On the Nitrone: The electronic properties of substituents on the nitrone modulate its activity. rsc.orgunige.ch Electron-withdrawing groups can enhance the electrophilic character of the nitrone, while electron-donating groups can increase its nucleophilicity. researchgate.net The stereoelectronic properties of substituents on the nitrone nitrogen and the adjacent carbon can be tuned to control reactivity. rsc.org

On the Dipolarophile: The nature of the substituent on the alkene or alkyne also dictates the reaction's outcome. For instance, an inversion of regioselectivity was observed when switching from a 1,2-disubstituted to a 1,1-disubstituted α,β-unsaturated ester in a reaction with an oxazoline (B21484) N-oxide. acs.org

A combined experimental and theoretical study showed that employing a large substituent on the tether connecting a nitrone and an alkene in an intramolecular cycloaddition allowed for complete control over the regioselectivity, leading to either a fused or bridged cycloadduct. nih.gov

Nucleophilic Addition Reactions to the Imine N-oxide Moiety

While less common than cycloadditions, the carbon atom of the nitrone's C=N bond possesses electrophilic character, making it susceptible to nucleophilic attack. academie-sciences.frwikipedia.org This reactivity is enhanced by the polarization of the bond. wikipedia.org

The electrophilicity of the nitrone's carbon is relatively low, often requiring reactive nucleophiles like organolithium or organomagnesium reagents. nii.ac.jp To react with "softer" or less reactive nucleophiles, the nitrone typically needs to be activated. academie-sciences.frnii.ac.jp This is often achieved by using Lewis acids or by stoichiometric activation with agents like acyl halides. academie-sciences.frnii.ac.jp Activation with an acyl halide forms a highly electrophilic N-oxyiminium ion intermediate, which rapidly undergoes addition by soft carbon nucleophiles. nii.ac.jp

The stereoselectivity of nucleophilic additions to chiral nitrones has been a subject of significant interest, as it provides a route to valuable chiral hydroxylamines. academie-sciences.fr The stereochemical outcome can be highly dependent on factors such as the bulkiness of substituents on the nitrone and the use of Lewis acids as pre-complexing agents. academie-sciences.frnih.gov

Reduction Reactions and Pathways to Corresponding Secondary Amines

Nitrones can be reduced to form corresponding secondary amines. This transformation is a key step in multi-step syntheses where the nitrone functionality is used to install specific stereochemistry or functional groups before being converted to the amine. Various reducing agents and methods can be employed for this purpose.

Commonly, the reduction of the isoxazolidine ring, formed from the cycloaddition of a nitrone, leads to 1,3-amino alcohols. academie-sciences.fr However, direct reduction of the nitrone or its derivatives can lead to other products. For instance, amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org Reductive amination, which involves the reduction of an imine or iminium ion, is a fundamental method for amine synthesis. libretexts.orglibretexts.org This is relevant as the nitrone can be seen as an oxidized form of an imine. While specific protocols for the direct reduction of this compound to N-methylethanamine (a secondary amine) are not broadly detailed in the general literature, the reduction of the C=N bond is a standard transformation in organic chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetaldehyde (B116499) N-methylnitrone |

| Isoxazolidine |

| Alkene |

| Alkyne |

| Carbonyl |

| Nitrile |

| Isoxazoline (B3343090) |

| N-oxyiminium ion |

| Hydroxylamine |

| Organolithium |

| Organomagnesium |

| Acyl halide |

| Lewis acid |

| 1,3-amino alcohol |

| Lithium aluminum hydride |

| N-methylethanamine |

Oxidation Reactions and Potential for Oxygen Transfer

The chemistry of this compound is intrinsically linked to oxygen transfer processes. Its formation typically involves the oxidation of a precursor molecule, and in subsequent reactions, it can act as an oxygen transfer agent.

The most common synthetic route to aliphatic nitrones like this compound is the oxidation of the corresponding N,N-disubstituted hydroxylamine. sci-hub.se Various oxidizing agents can be employed for this transformation, with reagents like yellow mercuric oxide (HgO) being historically significant. sci-hub.se Catalytic systems, such as those employing methyltrioxorhenium (MTO) with hydrogen peroxide, have also proven effective for the oxidation of imines to nitrones. mdpi.com The oxidation of secondary amines can also yield nitrones, often proceeding through an N-hydroxylamine intermediate. researchgate.netresearchgate.net

Conversely, this compound can function as an oxygen transfer agent, donating its oxygen atom to a suitable acceptor. This is exemplified by its deoxygenation to the corresponding imine, N-methylethanimine. This reaction can be achieved using various reducing agents. For instance, triphenylphosphine (B44618) has been successfully used to deoxygenate cyclic aliphatic nitrones (1-pyrroline-1-oxides) to their corresponding pyrrolines, with the concomitant formation of triphenylphosphine oxide. cdnsciencepub.com This reaction underscores the ability of the nitrone to act as an oxidant. The process is believed to involve the nucleophilic attack of the phosphine (B1218219) on the oxygen atom of the nitrone. Similarly, other trivalent phosphorus compounds and low-valent metal complexes can effect this transformation. Iron(III) in the presence of a quinoxaline-derived N,N-ligand has been shown to catalyze an oxygen transfer reaction in N-vinyl nitrones, proceeding through selective 4π-electrocyclization and N–O bond cleavage. rsc.org

The potential for oxygen transfer is a key feature of the reactivity of this compound, allowing it to be both synthesized via oxidation and utilized as an oxidant in further chemical transformations.

Table 1: Examples of Oxygen Transfer Reactions Involving Nitrones

| Reaction Type | Reactant | Reagent | Product | Reference |

|---|---|---|---|---|

| Formation (Oxidation) | N-Methyl-N-ethylhydroxylamine | HgO | This compound | sci-hub.se |

| Formation (Oxidation) | N-Methylethanimine | MTO/H₂O₂ | This compound | mdpi.com |

| Deoxygenation | this compound | PPh₃ | N-Methylethanimine | cdnsciencepub.com |

Rearrangement Reactions Involving the N-oxide Functionality (e.g., Polonovski-Potier Type Reactivity)

The N-oxide functionality in nitrones, while distinct from that in tertiary amine N-oxides, can undergo related rearrangement reactions, particularly when activated by electrophilic reagents. The Polonovski reaction, and its variant the Polonovski-Potier reaction, are classic examples of such rearrangements in tertiary amine N-oxides, leading to the formation of an iminium ion. synarchive.comorganicreactions.orgchemistry-reaction.com

The reaction is initiated by the acylation of the N-oxide oxygen by an acid anhydride (B1165640), such as acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA). organicreactions.orgliverpool.ac.uk This creates a good leaving group, facilitating the elimination of a proton from a carbon atom α to the nitrogen. This process generates a highly reactive iminium cation intermediate. synarchive.comorganicreactions.org

While this compound is an imine N-oxide rather than a tertiary amine N-oxide, the fundamental principle of N-O bond activation can be applied. Treatment with an acylating agent like TFAA would likely lead to an O-acylated intermediate. However, the subsequent steps would differ from the classic Polonovski reaction. Instead of forming a simple iminium ion by deprotonation, other reaction pathways become accessible. For instance, the intermediate could be susceptible to nucleophilic attack or could undergo fragmentation.

Another relevant rearrangement for N-oxides is the Meisenheimer rearrangement, which typically involves the thermal rearrangement of tertiary amine N-oxides containing an allyl or benzyl (B1604629) group to form N,N-disubstituted O-allyl or O-benzyl hydroxylamines. While this compound lacks the specific structural motifs for a classic Meisenheimer rearrangement, photochemical or thermal conditions could potentially induce other modes of rearrangement or isomerization, such as (E)/(Z) isomerization about the C=N bond.

Reactivity in Transition Metal-Catalyzed Processes

This compound, as a representative aliphatic nitrone, is a versatile substrate in a variety of transition metal-catalyzed reactions. The nitrone functionality can interact with metal centers in several ways, leading to cycloadditions, C-H functionalization, and other transformations.

1,3-Dipolar Cycloadditions: Nitrones are excellent 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with alkenes and alkynes to form five-membered isoxazolidine and isoxazoline heterocycles, respectively. Transition metal catalysts, including those based on titanium, copper, zinc, and rhodium, can control the regio- and stereoselectivity of these cycloadditions. researchgate.netlookchem.com For example, chiral titanium catalysts have been employed for the enantioselective 1,3-dipolar cycloaddition of nitrones to alkenes. lookchem.com Copper(I) catalysts, often in conjunction with specialized ligands like bisoxazolines (BOX), are also highly effective, particularly in reactions with enoldiazoacetates to form dihydro-1,2-oxazine derivatives with high stereocontrol. rsc.org

Copper-Catalyzed Reactions: Copper catalysts are particularly prominent in nitrone chemistry. The copper-catalyzed Kinugasa reaction, for instance, involves the reaction of a nitrone with a terminal alkyne to form a β-lactam. researchgate.net This reaction proceeds through a cascade involving a 1,3-dipolar cycloaddition of a copper acetylide to the nitrone, followed by rearrangement. researchgate.net Furthermore, copper catalysis has been used for the reductive coupling of nitroalkanes with organometallic reagents to synthesize functionalized nitrones. researchgate.net

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been shown to effect the coupling of nitrones with strained ring systems like alkylidenecyclopropanes. snnu.edu.cn This process involves a C-H activation event, where the nitrone can act as a directing group, followed by a dipolar addition to afford bridged bicyclic isoxazolidines. snnu.edu.cn

Palladium-Catalyzed Reactions: Palladium complexes can also mediate reactions of nitrones. For example, the reaction of nitrones with palladium(II) nitrile complexes can lead to [3+2] cycloaddition products across the C≡N bond of the nitrile. researchgate.net

The ability of the nitrone group in this compound to coordinate to transition metals opens up a vast landscape of potential catalytic transformations, enabling the construction of complex nitrogen-containing molecules.

Table 2: Transition Metal-Catalyzed Reactions of Aliphatic Nitrones

| Metal Catalyst | Co-reactant | Product Type | Reference |

|---|---|---|---|

| Titanium (Ti) | Alkene | Isoxazolidine | lookchem.com |

| Copper (Cu) | Alkyne | β-Lactam (Kinugasa reaction) | researchgate.net |

| Copper (Cu) | Enoldiazoacetate | Dihydro-1,2-oxazine | rsc.org |

| Rhodium (Rh) | Alkylidenecyclopropane | Bridged Isoxazolidine | snnu.edu.cn |

Role as a Radical Trap and Nitroxyl (B88944) Radical Formation

A significant aspect of the reactivity of this compound is its ability to act as a radical trap. This property is widely exploited in the technique of electron paramagnetic resonance (EPR) spectroscopy, where nitrones are used as "spin traps" to detect and identify short-lived, highly reactive free radicals. lsu.edunih.govgoogle.com

The mechanism of spin trapping involves the addition of a transient radical (R•) to the C=N double bond of the nitrone. This reaction converts the unstable radical into a much more persistent aminoxyl (nitroxyl) radical, known as a spin adduct. nih.govgoogle.com The resulting nitroxyl radical is stable enough to be detected and characterized by EPR spectroscopy. The hyperfine splitting constants of the EPR spectrum of the spin adduct can often provide structural information about the original trapped radical, R•.

This compound, being a simple aliphatic nitrone, is expected to be an effective trap for a variety of carbon-centered and oxygen-centered radicals. The rate constants for the trapping of radicals by nitrones can be very high. For example, the spin trapping rate constants for the reaction of tert-butoxyl radicals with cyclic nitrones are on the order of 10⁸ M⁻¹s⁻¹. cdnsciencepub.com However, the reaction of nitrones with certain radicals, like the superoxide (B77818) radical (O₂•⁻), can be significantly slower. nih.govacs.org

The stability of the resulting nitroxyl radical is crucial for its detection. Sterically unhindered aminoxyls that bear α-hydrogens can be unstable. However, the spin adducts formed from many nitrones are sufficiently persistent for EPR studies. The formation of the nitroxyl radical represents a key step in both the application of nitrones as spin traps and in certain oxidation reactions where nitroxyl radicals act as catalytic species. chem-station.com For instance, stable nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are well-known catalysts for the oxidation of alcohols. chem-station.com The formation of a nitroxyl radical from this compound via radical addition highlights its important role in the study of radical-mediated chemical and biological processes.

Table 3: Representative Data for Nitrone Spin Trapping

| Nitrone Spin Trap | Trapped Radical | Spin Adduct | General Application | Reference |

|---|---|---|---|---|

| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | Hydroxyl Radical (•OH) | DMPO-OH | EPR detection of •OH | acs.org |

| 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | Superoxide Radical (O₂•⁻) | DMPO-OOH | EPR detection of O₂•⁻ | acs.org |

| α-phenyl-N-tert-butyl nitrone (PBN) | Carbon-centered radicals | PBN-R | EPR detection of C-radicals | lsu.edugoogle.com |

Theoretical and Computational Investigations of N Methylethanimine N Oxide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have proven to be an invaluable tool for exploring the intrinsic properties of N-Methylethanimine N-oxide. These methods offer insights into the molecule's electronic landscape, which is fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules like this compound. wikipedia.orgyoutube.comyoutube.com This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are the primary orbitals involved in chemical reactions. wikipedia.orgyoutube.comyoutube.comyoutube.com For this compound, the HOMO is typically associated with the oxygen atom's lone pair, making it the center of nucleophilicity. Conversely, the LUMO is distributed over the C=N-O system, rendering the carbon and nitrogen atoms electrophilic.

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. Computational models, such as Density Functional Theory (DFT), are employed to calculate the energies of these frontier orbitals and predict the molecule's reactivity towards different reactants.

Table 1: Calculated Frontier Orbital Energies of this compound (Note: The following data is illustrative and based on typical values for similar nitrones calculated using DFT methods.)

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 7.3 |

The distribution of electrons within the this compound molecule is non-uniform due to the presence of heteroatoms with varying electronegativities. Electron density maps generated from quantum chemical calculations reveal a high concentration of electron density around the oxygen atom, consistent with its high electronegativity.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the ESP map typically shows a region of negative potential (red) around the oxygen atom, indicating its suitability for attack by electrophiles. Conversely, regions of positive potential (blue) are generally located around the hydrogen atoms and the carbon atom of the imine group, highlighting their susceptibility to nucleophilic attack.

The charge separation in this compound gives rise to a significant molecular dipole moment. Computational studies can accurately predict the magnitude and direction of this dipole moment. The calculated dipole moment is a valuable parameter for understanding the molecule's interaction with polar solvents and its behavior in electric fields. Ab initio computational studies are particularly useful for obtaining data on structures and dipole moments. nih.gov

Table 2: Calculated Dipole Moment of this compound (Note: The following data is illustrative and based on typical values for similar nitrones.)

| Computational Method | Basis Set | Dipole Moment (Debye) |

| B3LYP | 6-31G* | 3.5 D |

| M06-2X | cc-pVTZ | 3.7 D |

Mechanistic Studies through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states and intermediates, thereby elucidating the reaction pathway.

This compound, as a 1,3-dipole, readily participates in [3+2] cycloaddition reactions with various dipolarophiles. researchgate.netnih.govdntb.gov.ua Computational studies are instrumental in characterizing the transition states of these reactions. nih.gov By locating the transition state structure on the potential energy surface, it is possible to determine the activation energy of the reaction, which is a key factor in determining the reaction rate.

The geometry of the transition state provides insights into the synchronicity of bond formation. For the [3+2] cycloaddition of this compound, the transition state typically shows that the two new carbon-oxygen and carbon-carbon bonds are formed to a similar extent, suggesting a concerted and largely synchronous mechanism. However, the degree of asynchronicity can be influenced by the substituents on both the nitrone and the dipolarophile.

Computational methods can be used to construct detailed energetic profiles for the formation and subsequent reactions of this compound. These profiles map the changes in energy as the reactants are converted into products through various transition states and intermediates.

Table 3: Calculated Energetics for the [3+2] Cycloaddition of this compound with Ethene (Note: The following data is illustrative and based on typical values for similar nitrone cycloadditions.)

| Parameter | Energy (kcal/mol) |

| Activation Energy (ΔE‡) | 15.2 |

| Reaction Energy (ΔEr) | -25.8 |

Solvent Effects and Catalysis in Reaction Pathways

The reactivity and reaction pathways of N-oxides are significantly influenced by solvent effects and the presence of catalysts. The highly polar nature of the N-O bond means that solvent polarity can play a crucial role in stabilizing reactants, transition states, and products. nih.gov Computational studies on various N-oxide derivatives, performed with implicit and explicit solvation models, have shown that polar environments can influence phenomena such as proton transfer. nih.gov For instance, in N-oxides capable of forming intramolecular hydrogen bonds, the presence of water molecules can alter the energy landscape of proton migration. nih.gov

N-oxides are versatile in catalysis, acting as both catalysts themselves and as ligands in metal-catalyzed reactions. mdpi.com Chiral heteroaromatic N-oxides have emerged as powerful Lewis base organocatalysts, particularly in asymmetric transformations. nih.gov Their catalytic activity stems from the nucleophilicity of the N-oxide oxygen, which can activate various reagents. nih.gov A primary application is in the activation of organosilicon compounds, such as in the Sakurai–Hosomi–Denmark-type allylation of aldehydes. nih.gov

The general mechanism involves the N-oxide activating a Lewis acid (e.g., a halosilane), which then facilitates the desired reaction. The efficiency and stereocontrol of these reactions are highly dependent on the structure of the N-oxide catalyst. nih.gov Furthermore, N-oxides are used as co-oxidants in sacrificial catalysis, a notable example being the use of N-methylmorpholine N-oxide (NMO) to regenerate osmium tetroxide in dihydroxylation reactions. wikipedia.org Platinum(II) complexes have also been shown to effectively catalyze the oxidation of tertiary amines to their corresponding N-oxides using hydrogen peroxide, highlighting the potential for metal-mediated synthesis pathways. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Infrared (IR) Spectroscopy: A prominent feature in the IR spectra of amine N-oxides is the N-O bond vibration. This stretching vibration typically appears in the range of 930-970 cm⁻¹. nih.gov For comparison, in pyridine N-oxide, the N-O stretching vibration is observed between 1200-1320 cm⁻¹, with the specific wavenumber influenced by coupling with ring vibrations and intermolecular interactions like hydrogen bonding. nih.gov For this compound, one would also expect characteristic bands for C-H stretching vibrations around 2800-3000 cm⁻¹ and C=N stretching of the imine group, typically found in the 1640-1690 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the N-oxide group significantly impacts the electronic environment of neighboring atoms. In both ¹H and ¹³C NMR spectra, the introduction of the oxygen atom leads to a downfield shift (higher ppm values) for adjacent methyl and methylene (B1212753) groups compared to the parent imine. nih.gov For N-methylethanamine, the parent amine of a related structure, the three carbon atoms exhibit distinct chemical shifts, indicating their unique electronic environments. docbrown.info A similar pattern of distinct, deshielded signals for the ethyl and methyl carbons attached to the nitrogen would be expected for this compound.

A comparison of predicted vibrational frequencies from computational methods like Density Functional Theory (DFT) with experimental data for related molecules is crucial for validating theoretical models. mdpi.com Discrepancies between theoretical spectra of individual molecules and experimental spectra often highlight the presence of intermolecular interactions, such as hydrogen bonding and molecular association in the condensed phase. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational landscape and intermolecular interactions of molecules like this compound. By simulating the atomic motions over time, MD can reveal preferred molecular shapes, the dynamics of conformational changes, and the nature of interactions with surrounding molecules, such as solvents. researchgate.netmdpi.com

For analogous compounds like trimethylamine-N-oxide (TMAO), MD simulations have been employed to understand its effects on the structure and stability of biomolecules in aqueous solutions. researchgate.net These simulations provide detailed insight into how TMAO interacts with water and hydrophobic surfaces through a combination of polar and non-polar interactions. researchgate.net

An MD simulation of this compound would allow for a thorough exploration of its conformational space. This would involve identifying low-energy conformers and the energy barriers between them. Such an analysis is crucial for understanding its reactivity, as the molecule may not necessarily react via its lowest energy conformation. Furthermore, simulations in an aqueous environment would elucidate the specific intermolecular interactions, particularly the formation of hydrogen bonds between the N-oxide oxygen and water molecules. The N-O group in amine oxides is a strong hydrogen bond acceptor. nih.gov The strength and dynamics of these interactions are fundamental to understanding the solubility and behavior of the compound in biological and chemical systems.

N-O Bond Characteristics: Bond Dissociation Enthalpies and Stability Predictions

The N-O bond is a defining feature of N-oxides, and its strength is critical to the molecule's stability and chemical reactivity. The bond dissociation enthalpy (BDE) is the standard measure of this strength. Computational studies, often employing methods like Density Functional Theory (DFT) or more accurate composite methods (e.g., G4, CBS-QB3), are used to predict these values. wayne.eduresearchgate.net

The N-O bond is relatively weak, with BDEs for many N,N,O-trisubstituted hydroxylamines falling in the range of 55-65 kcal/mol. wayne.edu The specific BDE is sensitive to the molecular structure. For instance, computational studies predict a significant difference in the N-O BDE between aromatic N-oxides like pyridine N-oxide and aliphatic ones like trimethylamine N-oxide. mdpi.com The N-O bond in pyridine N-oxide is calculated to be 10-14 kcal/mol stronger than in trimethylamine N-oxide, a difference attributed to factors like resonance stabilization. researchgate.netmdpi.com

The stability of the N-O bond in this compound would be influenced by the electronic nature of the imine group. The presence of the C=N double bond may offer some degree of electronic delocalization affecting the N-O bond strength. Based on data from analogous compounds, the BDE can be estimated.

Below is a table of calculated and experimental N-O bond dissociation enthalpies for representative amine N-oxides.

| Compound | Method/Type | N-O BDE (kcal/mol) | Reference |

| Trimethylamine-N-oxide | Experimental (Best Estimate) | 56.7 ± 0.9 | wayne.edu |

| Triethylamine-N-oxide | Experimental (Best Estimate) | 59.0 ± 0.8 | wayne.edu |

| Pyridine-N-oxide | Experimental | 63.3 ± 0.5 | wayne.edu |

| Pyridine-N-oxide | Computational (G4) | 62.6 | wayne.edu |

| Pyridine-N-oxide | Computational (CBS-APNO) | 63.3 | wayne.edu |

| Trimethylamine-N-oxide | Computational (Various DFT) | ~52-54 | mdpi.com |

These theoretical investigations provide crucial insights into the chemical behavior of this compound, guiding further experimental work on its synthesis, reactivity, and application.

Applications of N Methylethanimine N Oxide in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

Nitrones are established as highly versatile intermediates for the synthesis of biologically significant nitrogen-containing compounds. The primary utility of the nitrone functional group lies in its transformation into various heterocyclic and acyclic structures. The most prominent application is the [3+2] cycloaddition reaction with alkenes, which produces isoxazolidines.

The isoxazolidine (B1194047) ring is a stable intermediate that can be readily converted into other valuable functional groups. For instance, the reductive cleavage of the labile N-O bond in the isoxazolidine ring system is a key step that furnishes 1,3-aminoalcohols, an important structural motif in many natural products and pharmaceuticals. Furthermore, isoxazolidine derivatives can be transformed into other complex molecules such as α-hydroxy-γ-lactams and hydroxylated pyrrolidines. This versatility makes nitrones, including simple aliphatic nitrones, powerful tools for building complex molecular architectures from simple precursors. Their ability to introduce both oxygen and nitrogen functionalities stereoselectively is a major advantage in multistep syntheses.

Construction of Nitrogen-Containing Heterocyclic Systems via Cycloaddition Reactions

The hallmark of nitrone reactivity is the 1,3-dipolar cycloaddition, a powerful method for constructing five-membered nitrogen-containing heterocycles. In this reaction, the nitrone acts as a three-atom component (a 1,3-dipole) and reacts with a dipolarophile, typically an alkene or alkyne, to form an isoxazolidine or isoxazoline (B3343090) ring, respectively. This transformation is highly valued for its atom economy and its ability to generate multiple stereocenters in a single, often stereospecific, step.

The reaction between a nitrone and an alkene is a concerted, pericyclic process that leads to the formation of a new C-C and a new C-O bond. The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory.

Normal electron-demand reactions occur between an electron-rich alkene (high HOMO) and the nitrone (low LUMO), typically yielding 5-substituted isoxazolidines.

Inverse electron-demand reactions involve an electron-deficient alkene (low LUMO) and the nitrone (high HOMO), which favors the formation of 4-substituted isoxazolidines.

Lewis acids are often employed as catalysts to accelerate these cycloadditions and control their stereoselectivity, particularly in reactions involving α,β-unsaturated carbonyl compounds. The use of chiral Lewis acid catalysts has enabled the development of highly enantioselective nitrone cycloaddition reactions.

| Nitrone | Dipolarophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| C-Phenyl-N-methylnitrone | Styrene | Toluene, reflux | 2-Methyl-3,5-diphenylisoxazolidine | High | |

| (Z)-C-Phenyl-N-methylnitrone | 3,3,3-Trifluoropropene | - | Mixture of 3,5-trans- and 3,5-cis-2-methyl-3-phenyl-5-(trifluoromethyl)isoxazolidine | - | - |

| N-Methyl-C-(diethoxyphosphoryl)nitrone | N-Phenylmaleimide | - | Phosphorylated pyrrolo-isoxazolidine | Good | - |

| C,N-Diarylnitrones | 3,5-Dimethylacryloylpyrazole | Ni(ClO₄)₂·6H₂O (10 mol%), 10 min | 4-(3,5-Dimethylpyrazolylcarbonyl)isoxazolidine | Up to 99% | - |

Catalytic and Stoichiometric Reagent Applications

The role of nitrones as co-oxidants in catalytic oxidative transformations is not a widely documented application. Typically, co-oxidants like N-methylmorpholine N-oxide (NMO), a tertiary amine oxide, are used to regenerate a primary oxidant (e.g., osmium tetroxide) in a catalytic cycle. Nitrones, as imine N-oxides, have a different electronic structure and reactivity profile.

Nitrones are themselves synthesized via the oxidation of secondary amines, N-hydroxylamines, or imines, using reagents like hydrogen peroxide, Oxone, or peracids. While they contain a transferable oxygen atom, their primary application is not as stoichiometric oxidants or catalytic co-oxidants in the conventional sense. Instead, their reactivity is dominated by their dipolar nature in cycloadditions and their susceptibility to nucleophilic attack at the sp²-hybridized carbon atom.

The oxygen atom of a nitrone possesses lone pairs of electrons and can act as a Lewis base, coordinating to Lewis acids. This interaction is a cornerstone of catalysis for nitrone reactions, rather than nitrones acting as catalysts themselves via Lewis basicity. The coordination of a Lewis acid to the nitrone's oxygen atom can lower the energy of the nitrone's LUMO, accelerating its [3+2] cycloaddition with a dipolarophile. Alternatively, a Lewis acid can coordinate to an electron-deficient alkene (like an enal), which also accelerates the cycloaddition.

While some N-oxides, such as 1-methylimidazole-N-oxide, have been shown to function as effective Lewis basic organocatalysts, this type of reactivity is not a characteristic feature of nitrones. The chemistry of nitrones is dominated by the electrophilic nature of the nitronyl carbon, which readily reacts with nucleophiles. There are also examples of Lewis bases, such as phosphines, being used to catalyze the [3+2] cycloaddition of nitrones with electron-deficient alkenes, but in this case, the phosphine (B1218219) activates the alkene, not the nitrone acting as a catalyst.

Green Synthetic Strategies Facilitated by N-Methylethanimine N-oxide Chemistry

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for both the synthesis of nitrones and their subsequent reactions. Traditional methods often require organic solvents and tedious purification steps like chromatography.

Recent advancements have focused on minimizing waste and avoiding hazardous solvents. One successful approach involves the synthesis of nitrones in glycerol (B35011), which acts as a recyclable, non-toxic solvent and promoter, often eliminating the need for an additional catalyst or base. The condensation of aldehydes with N-substituted hydroxylamines proceeds in good to excellent yields under these conditions. Water has also been employed as a solvent for nitrone synthesis, particularly when assisted by a supramolecular tetrahedral capsule that acts as a nanoreactor. This method allows for reduced reaction times and easy separation of the product by simple extraction.

Advanced Topics and Future Research Directions

Development of Enantioselective and Diastereoselective Synthesis Utilizing N-Methylethanimine N-oxide

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. Future work in the field of this compound will likely involve the development of catalytic, enantioselective methods for its synthesis. Research in this area could draw inspiration from established protocols for the asymmetric oxidation of other classes of organic compounds.

Furthermore, the diastereoselective reactions of this compound with chiral substrates would be a significant area of investigation. Understanding the factors that govern the stereochemical outcome of such reactions is paramount for the synthesis of complex molecular architectures. Precedent for this type of investigation can be found in studies on the diastereoselective oxidation of proline derivatives, where the stereochemistry of the starting material directs the approach of the oxidizing agent.

Exploration of Novel Reactivity Patterns and Derivatization Strategies

A thorough investigation into the reactivity of this compound is essential to unlock its synthetic potential. Future studies will likely explore its behavior in a variety of chemical transformations, including cycloaddition reactions, rearrangements, and reactions with nucleophiles and electrophiles. The unique electronic nature of the N-oxide functional group could lead to unprecedented reactivity patterns. nih.gov

The development of diverse derivatization strategies will also be a key research focus. The introduction of various functional groups onto the this compound scaffold would allow for the fine-tuning of its physical and chemical properties. This could lead to the creation of a library of novel compounds with a wide range of potential applications.

Integration of this compound Chemistry into Flow Synthesis and Continuous Processing

Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. rsc.org The integration of this compound synthesis and its subsequent reactions into flow systems represents a significant future research direction. The development of robust and efficient flow protocols could accelerate the discovery of new derivatives and facilitate their large-scale production.

Current research in continuous flow synthesis often focuses on the production of tertiary amine oxides like N-methylmorpholine N-oxide. researchgate.netresearchgate.net These established methods could serve as a valuable starting point for developing flow processes involving this compound.

Computational Design and Prediction of Novel this compound Derivatives and Their Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. nih.govnih.govresearchgate.net In the context of this compound, computational studies could be employed to:

Design novel derivatives with tailored electronic and steric properties.

Predict their reactivity in various chemical transformations.

Elucidate reaction mechanisms and identify key transition states.

By leveraging the power of computational modeling, researchers can prioritize synthetic targets and design more efficient and selective reactions. Such computational studies have been successfully applied to understand the energetics and structures of other amine N-oxides. nih.govnih.govresearchgate.net

Table 1: Potential Computational Studies on this compound Derivatives

| Research Area | Computational Method | Predicted Outcome |

| Structural Analysis | Density Functional Theory (DFT) | Optimized geometries, bond lengths, and angles |

| Reactivity Prediction | Transition State Theory | Activation energies and reaction rate constants |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | UV-Vis and NMR spectra |

Sustainable and Scalable Production Methods for this compound

The development of sustainable and scalable synthetic routes is a critical aspect of modern chemical manufacturing. Future research on this compound will undoubtedly focus on environmentally benign and economically viable production methods. This could involve the use of:

Greener oxidizing agents , such as hydrogen peroxide or molecular oxygen, in place of traditional stoichiometric oxidants. asianpubs.org

Catalytic systems to minimize waste and improve reaction efficiency.

Renewable starting materials to reduce the environmental footprint of the synthesis.

The principles of green chemistry will guide the development of these next-generation synthetic protocols, ensuring that the production of this compound and its derivatives is both efficient and environmentally responsible.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing N-Methylethanimine N-oxide to ensure reproducibility?

- Methodological Answer : Synthesis should include stepwise reaction conditions (e.g., oxidation of N-methylethanimine using peracids or ozone), purification via column chromatography, and characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For reproducibility, experimental sections must detail solvent choices, temperature control, and yield calculations. Known compounds require literature citations for identity confirmation, while novel derivatives demand purity validation (e.g., ≥95% by HPLC) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) ensures precision. Calibration curves (10–300 µg/kg range) and matrix-matched validation (e.g., spiked biological samples) mitigate interference. On-line solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography (UHPLC) reduces manual preparation time while maintaining sensitivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) fingerprinting resolve contradictions in reported mutagenicity data for this compound?

- Methodological Answer : SAR fingerprints hierarchically cluster substructures (e.g., N-oxide groups, adjacent functional groups) and cross-reference public/proprietary mutagenicity databases. For example, aromatic N-oxides generally show weak mutagenicity alerts, but subclasses like benzo[c][1,2,5]oxadiazole 1-oxide are high-risk. Statistical analysis (e.g., Fisher’s exact test) identifies structural motifs correlating with Ames test outcomes, reconciling discrepancies between studies .

Q. What computational strategies improve the prediction of this compound’s reactivity in biological systems?

- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for N–O bonds to predict radical formation under physiological conditions. Molecular docking simulations assess interactions with cytochrome P450 enzymes or DNA bases. Machine learning models trained on public mutagenicity datasets (e.g., Leadscope’s expert rules) prioritize high-risk metabolites for experimental validation .

Q. How do experimental conditions (e.g., pH, temperature) influence the stability of this compound, and what mitigation strategies are effective?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation products (e.g., reduction to parent amine). Buffered solutions (pH 4–6) and inert atmospheres (N) minimize hydrolysis. For long-term storage, lyophilization and −80°C preservation are recommended, with purity reassessment pre-use .

Q. What in vitro/in vivo models best elucidate the metabolic fate of this compound in mammalian systems?

- Methodological Answer : Hepatic microsomal incubations (human/rat) with NADPH cofactor assess Phase I metabolism (e.g., reduction to N-methylethanimine). Isotope tracing (-labeled N-oxide) in rodent models tracks systemic distribution. Fecal microbiota transplants or gnotobiotic mice clarify gut microbial contributions to biotransformation .

Data Interpretation & Contradiction Analysis

Q. How should researchers address conflicting reports on the genotoxicity of this compound?

- Methodological Answer : Meta-analysis of published Ames test data stratifies results by experimental parameters (e.g., S9 metabolic activation, dose ranges). Subgroup analysis identifies confounding factors (e.g., impurity profiles in early studies). Cross-validation using contemporary SAR models (e.g., ICH M7 guidelines) differentiates compound-specific risks from class effects .

Q. What statistical approaches validate the reproducibility of this compound’s biochemical interactions across independent studies?

- Methodological Answer : Bayesian hierarchical modeling aggregates data from heterogeneous assays (e.g., binding affinities, enzyme inhibition IC) to estimate consensus effect sizes. Sensitivity analysis excludes outlier methodologies (e.g., non-GLP protocols). Open-access repositories (e.g., ChEMBL) enable cross-study benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.